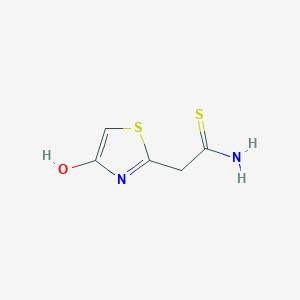

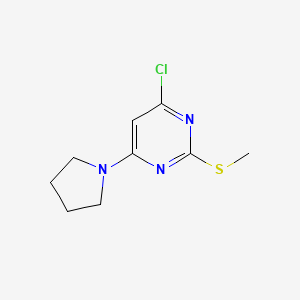

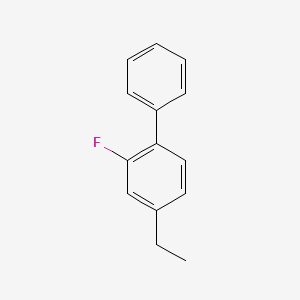

![molecular formula C12H7ClN2S B1347994 4-Chloro-2-phenylthieno[3,2-d]pyrimidine CAS No. 214417-22-8](/img/structure/B1347994.png)

4-Chloro-2-phenylthieno[3,2-d]pyrimidine

Übersicht

Beschreibung

4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a compound with the molecular formula C12H7ClN2S1. It is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines and are widely represented in medicinal chemistry2.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid3. A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry4.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 31. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine2.

Chemical Reactions Analysis

4-Chloro-2-phenylthieno[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions5.

Physical And Chemical Properties Analysis

4-Chloro-2-phenylthieno[3,2-d]pyrimidine appears as a white crystalline solid5. It has an average mass of 246.715 Da and a monoisotopic mass of 246.001846 Da1.

Wissenschaftliche Forschungsanwendungen

-

Anti-Inflammatory Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described .

- Results and Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antimicrobial Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. antimicrobial .

- Methods and Procedures : Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .

- Results and Outcomes : Among the derivatives tested, compounds, a1, a2 and a3 exhibited promising activity against microbial strains .

-

Antioxidant Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Pyrimidines display a range of pharmacological effects including antioxidants .

- Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described .

- Results and Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

-

Antiviral Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Pyrimidines display a range of pharmacological effects including antiviral .

- Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described .

- Results and Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

-

Anticancer Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor .

- Methods and Procedures : This study covered different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

- Results and Outcomes : This review represents the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Sciences .

- Application Summary : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

- Methods and Procedures : Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

- Results and Outcomes : Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

-

Anti-Avian Influenza Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Thienopyrimidines are characterized by various therapeutic activities such as anti-avian influenza .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

-

Antidiabetic Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Thienopyrimidines are characterized by various therapeutic activities such as antidiabetic .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

-

Antitubercular Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Thienopyrimidines are characterized by various therapeutic activities such as antitubercular .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

-

Antifungal Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Thienopyrimidines are characterized by various therapeutic activities such as antifungal .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

-

Antipyretic Applications

- Field : Medical and Pharmaceutical Sciences .

- Application Summary : Thienopyrimidines are characterized by various therapeutic activities such as antipyretic .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

-

Kinase Inhibitor Synthesis

- Field : Pharmaceutical Sciences .

- Application Summary : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

- Methods and Procedures : Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

- Results and Outcomes : Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Safety And Hazards

The compound has low toxicity but can cause irritation5. If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator6.

Zukünftige Richtungen

Thienopyrimidine derivatives, including 4-Chloro-2-phenylthieno[3,2-d]pyrimidine, hold a unique place in medicinal chemistry. They are important and widely represented in medicinal chemistry as they are structural analogs of purines. Thienopyrimidine derivatives have various biological activities2. Therefore, the development of new thienopyrimidines as anti-inflammatory agents is a promising future direction3.

Eigenschaften

IUPAC Name |

4-chloro-2-phenylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-11-10-9(6-7-16-10)14-12(15-11)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDKDIMCVLMEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363325 | |

| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylthieno[3,2-d]pyrimidine | |

CAS RN |

214417-22-8 | |

| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate](/img/structure/B1347926.png)

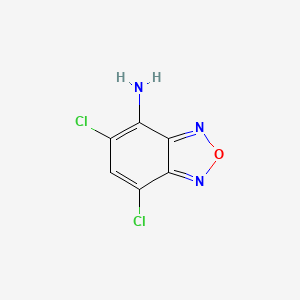

![4-Chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B1347961.png)

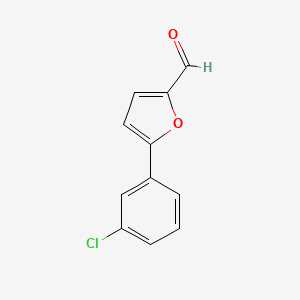

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)

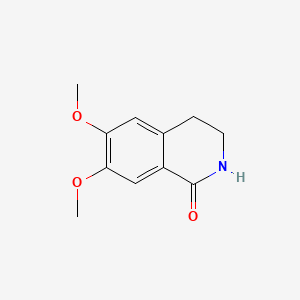

![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)